2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol, also known by its Chemical Abstracts Service number 1249746-42-6, is a compound that belongs to the class of amino alcohols. This compound features a phenolic structure with an alkyl amino group, which contributes to its potential biological activities. The molecular formula for this compound is C13H21NO, and it has a molecular weight of 207.31 g/mol .
This compound is classified under the category of organic compounds, specifically as an amino alcohol. Amino alcohols are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) in their molecular structure. This classification suggests potential utility in medicinal chemistry and pharmacology.
The synthesis of 2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol can be approached through several chemical reactions typically involving the alkylation of an amine with a suitable phenolic precursor.
Technical Details:
The structure of 2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol features:
Data:
The chemical reactivity of 2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol can include:
Technical Details:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance the reactivity of the functional groups present in the molecule.
The mechanism of action for compounds like 2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol often involves interactions at biological targets such as receptors or enzymes.
Data:
Relevant Data:
Physical properties such as melting point, boiling point, and solubility are crucial for understanding the behavior of this compound in different environments.
The potential applications of 2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol include:
This compound's unique structural features and properties make it a candidate for further investigation in both academic and industrial settings, particularly within medicinal chemistry and pharmacology contexts.
The core structure of 2-{4-[(3-Methylbutan-2-yl)amino]phenyl}ethan-1-ol integrates a phenethylanol backbone with a sterically encumbered 3-methylbutan-2-amine moiety. Strategic incorporation of branched alkyl chains (e.g., iso-propyl or sec-butyl) at the amino group enhances lipophilicity and steric bias, influencing both physicochemical properties and biological target engagement. Adamantyl-containing phenylthiazoles demonstrate that bulky lipophilic termini improve metabolic stability and membrane permeability, a principle adaptable to this compound’s design [2]. The 3-methylbutan-2-yl group balances steric demand with synthetic accessibility, as validated in GPR88 agonist studies where alkyl chain length directly correlated with agonist potency [3].
Computational modeling further informs design:
Table 1: Impact of Alkyl Chain Variation on Compound Properties
| Alkyl Group | logPa | Steric Volume (ų) | Synthetic Complexity |
|---|---|---|---|
| 3-Methylbutan-2-yl | 2.8 | 85.2 | Moderate |
| n-Butyl | 2.3 | 72.1 | Low |
| Cyclohexyl | 3.1 | 94.7 | High |
aCalculated using ChemAxon software.
Synthesis typically follows two primary routes:
Route A: Reductive AminationStep 1: Condensation of 4-(2-hydroxyethyl)aniline with 3-methylbutan-2-one under acid catalysis (e.g., Ti(OiPr)4) forms an imine intermediate. Step 2: Sodium borohydride reduction yields the target amine. Optimization studies show >90% conversion using molecular sieves to sequester water [5]. Solvent selection is critical—methanol affords higher diastereoselectivity than THF due to polar protic stabilization of the transition state [8].
Route B: Nucleophilic DisplacementStep 1: Mitsunobu coupling of 4-nitrophenol with 2-(2-hydroxyethyl)benzene derivatives installs the nitroarene moiety. Step 2: Catalytic hydrogenation (Pd/C, H2) reduces the nitro group, followed by SN2 reaction with 1-bromo-3-methylbutane. Yields reach 75–80% using DMF as solvent and K2CO3 as base [10].
Table 2: Comparative Efficiency of Synthetic Pathways
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 85–92 | 12–16 | Atom economy |
| Nucleophilic Displacement | 75–80 | 24–30 | No ketone precursor |
| Buchwald-Hartwig Amination | 70–75 | 18–24 | Tolerates steric bulk |
Amidation alternatives involve coupling 4-(2-hydroxyethyl)benzoic acid with 3-methylbutan-2-amine via HATU activation, though this route requires protecting-group strategies for the alcohol [3].
The chiral 3-methylbutan-2-amine moiety (R/S configuration at C2) necessitates stereoselective synthesis to access enantiopure target compounds. Three dominant approaches exist:
Chiral Auxiliaries: Evans oxazolidinones or Oppolzer’s camphorsultam direct alkylation of glycine derivatives. For example, camphorsultam-controlled Michael additions achieve de >98% when boron enolates trap electrophiles [9]. Post-reaction, the auxiliary is cleaved via hydrolysis, liberating the enantiomerically pure amine.
Catalytic Asymmetric Hydrogenation: Enantioselective reduction of (E)-N-(3-methylbutan-2-ylidene)-4-(2-hydroxyethyl)aniline using Ru-BINAP catalysts affords R or S products with 90–95% ee. Solvent polarity critically influences enantioselectivity—toluene outperforms ethanol due to reduced catalyst deactivation [9].
Resolution Techniques: Diastereomeric salt formation with L-tartaric acid separates racemates. Crystallization from methanol/water mixtures provides >99% ee at the cost of 40–50% yield loss [6].
Stereochemical Analysis:
Purification challenges arise from polar hydroxyl/amine functionalities and hydrophobic alkyl chains:
Chromatography: Reverse-phase C18 columns (water/acetonitrile gradient) resolve the target from des-alkyl byproducts. Addition of 0.1% formic acid suppresses tailing.
Crystallization: Optimal solvents include ethyl acetate/heptane (1:3), yielding needle-like crystals with >99.5% purity. Polymorph control is achieved via cooling rate modulation—0.5°C/min minimizes inclusion defects [4].
Distillation: Short-path distillation (180–190°C, 0.1 mmHg) purifies the amine precursor, though thermal sensitivity limits applicability.
Yield Optimization Strategies:
Table 3: Purification Method Performance
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9